4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolin-2-ones. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, an acetyl group, and a pyrrolinone ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the interaction of 2-(2-aminoethoxy)ethanol with a mixture of an aromatic aldehyde and the methyl esters of acetylpyruvic acids. This reaction is carried out in solvents such as dioxane or glacial acetic acid at room temperature . The resulting product is a yellow crystalline substance that is soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but insoluble in water .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential antimicrobial activity makes it a candidate for developing new antibiotics.
Industry: The compound’s unique structure and properties make it useful in materials science and the development of new materials with specific functions.
Mechanism of Action
The mechanism by which 4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and acetyl groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piracetam: A nootropic drug with a pyrrolidone structure.
Atropine: An alkaloid with a tropane ring system.
Glimepiride: A sulfonylurea antidiabetic drug with a pyrrolinone moiety.
Uniqueness
4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of multiple functional groups and its specific substitution pattern on the pyrrolinone ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H19NO6 |
---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2-(3-hydroxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H19NO6/c1-10(19)13-14(11-3-2-4-12(20)9-11)17(16(22)15(13)21)5-7-23-8-6-18/h2-4,9,14,18,20-21H,5-8H2,1H3 |
InChI Key |
YHVWQTYTLDMTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)O)CCOCCO)O |
Origin of Product |
United States |
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